

# Benchmarking Meropenem-vaborbactam activity against emerging carbapenemase threats

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## Compound of Interest

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## Meropenem-Vaborbactam: A Comparative Guide Against Emerging Carbapenemase Threats

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Enterobacterales (CRE) poses a significant global health threat, necessitating the development of novel therapeutic agents. **Meropenem-vaborbactam**, a combination of a carbapenem antibiotic and a boronic acid  $\beta$ -lactamase inhibitor, has emerged as a critical tool in combating infections caused by these highly resistant pathogens. This guide provides an objective comparison of **meropenem-vaborbactam**'s performance against emerging carbapenemase threats, supported by experimental data and detailed methodologies.

### Executive Summary

**Meropenem-vaborbactam** demonstrates potent in vitro activity against a wide range of Enterobacterales, particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC). Vaborbactam effectively restores the activity of meropenem by inhibiting serine  $\beta$ -lactamases, including Ambler class A and C enzymes.<sup>[1][2][3][4]</sup> While highly effective against KPC-producing isolates, its activity is limited against metallo- $\beta$ -lactamases (MBLs) such as NDM and VIM, and oxacillinases like OXA-48.<sup>[4][5][6]</sup> This guide will delve into the comparative efficacy, mechanisms of action and resistance, and the experimental protocols used to evaluate this important therapeutic agent.

## Comparative In Vitro Activity

**Meropenem-vaborbactam** has been extensively evaluated against various carbapenemase-producing Enterobacterales. The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, providing a clear comparison of its activity against different resistance mechanisms and other antimicrobial agents.

Table 1: **Meropenem-Vaborbactam** Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Organism /Carbapenemase	Meropenem-Vaborbactam MIC <sub>50</sub> (µg/mL)	Meropenem-Vaborbactam MIC <sub>90</sub> (µg/mL)	Meropenem MIC <sub>50</sub> (µg/mL)	Meropenem MIC <sub>90</sub> (µg/mL)	% Susceptibility	Reference
All CRE isolates	0.06 - 0.5	2 - 32	16	>32	93.2% - 95.4%	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
KPC-producing	0.06 - 0.12	1	32	>32	98.9% - 99.5%	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Non-KPC-producing	4	>32	-	-	-	<a href="#">[4]</a>
OXA-48-like-producing	-	-	-	-	40.5%	<a href="#">[9]</a>
NDM-1-producing	-	-	-	-	1.7%	<a href="#">[9]</a>
VIM-producing	-	-	-	-	78.9%	<a href="#">[9]</a>

Table 2: Comparative Activity of **Meropenem-Vaborbactam** and Other Agents Against KPC-Producing *Klebsiella pneumoniae*

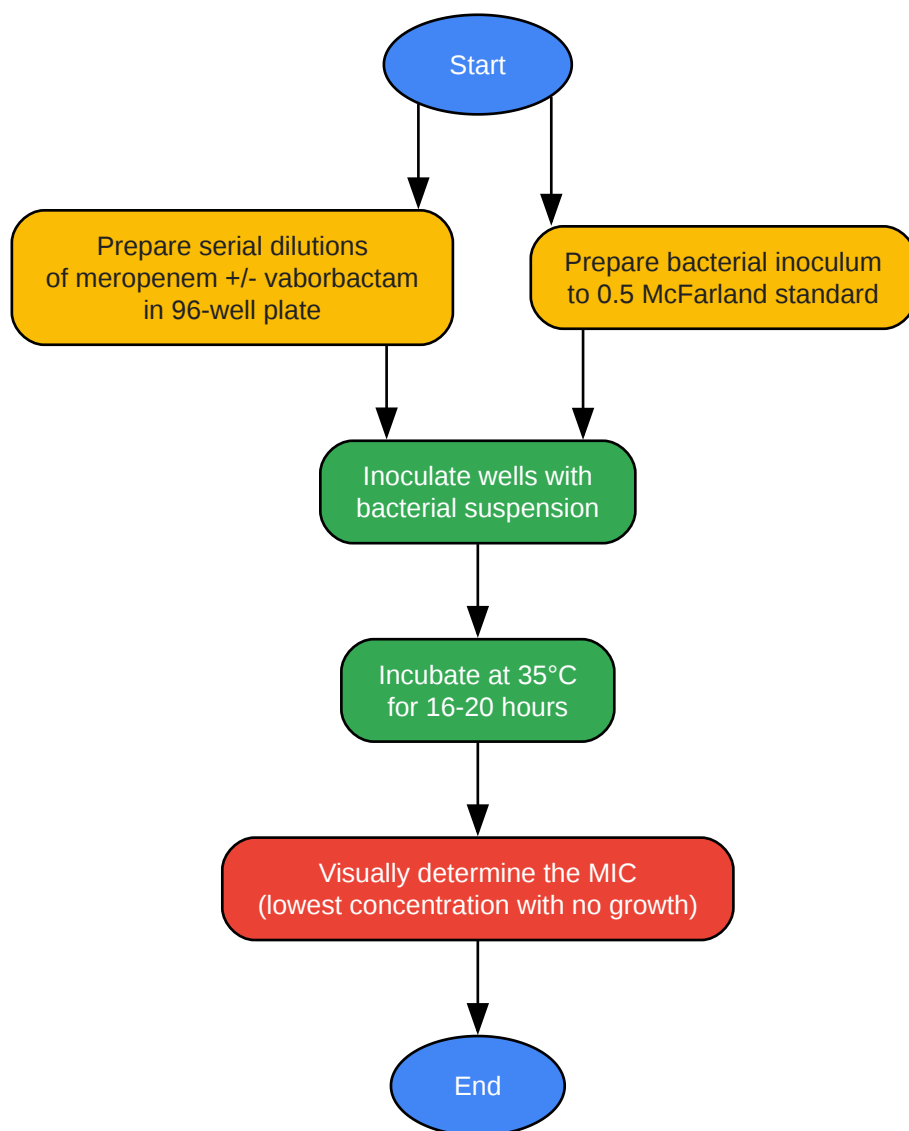
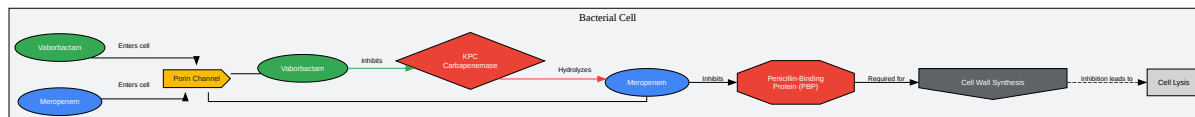
Antimicrobial Agent	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptibility
Meropenem-Vaborbactam	0.12	1	99.0%
Meropenem	32	>32	-
Ceftazidime-Avibactam	1	-	84%

Data compiled from multiple sources, specific values may vary between studies.[\[3\]](#)[\[10\]](#)

## Mechanism of Action and Resistance

Meropenem, a carbapenem, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[\[2\]](#) Carbapenemases, a type of  $\beta$ -lactamase, can hydrolyze carbapenems, rendering them ineffective. Vaborbactam is a non-suicidal, cyclic boronic acid  $\beta$ -lactamase inhibitor that specifically targets serine carbapenemases, most notably KPC enzymes.[\[2\]](#)[\[3\]](#) By binding to the active site of these enzymes, vaborbactam prevents the degradation of meropenem, thus restoring its antibacterial activity.[\[2\]](#)

Resistance to **meropenem-vaborbactam** can emerge through several mechanisms. The primary mechanism is the production of metallo- $\beta$ -lactamases (MBLs) or certain oxacillinases, which are not inhibited by vaborbactam.[\[4\]](#)[\[6\]](#) Additionally, alterations in the outer membrane porins, such as OmpK35 and OmpK36 in *K. pneumoniae*, can reduce the entry of both meropenem and vaborbactam into the bacterial cell, leading to decreased susceptibility.[\[1\]](#)[\[6\]](#) Overexpression of efflux pumps has shown a minimal effect on **meropenem-vaborbactam** potency.[\[6\]](#)



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